molecular formula C18H16N2O4 B5844553 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline CAS No. 5671-16-9

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline

Cat. No.: B5844553
CAS No.: 5671-16-9
M. Wt: 324.3 g/mol
InChI Key: ROFBPGCHTYZWNR-UHFFFAOYSA-N
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Description

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of a nitro group (-NO2) and an aniline group (-NH2) attached to a benzene ring, which is further connected to a dibenzofuran moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline typically involves the nitration of 5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, concentration of reagents, and reaction time, to achieve high yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is primarily related to its ability to interact with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Additionally, the aniline group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the dibenzofuran moiety in 3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline imparts unique chemical and biological properties to the compound. This structural feature enhances its potential for various scientific research applications, particularly in the fields of medicinal chemistry and drug development .

Biological Activity

3-Nitro-5-((6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy)aniline is a compound of interest due to its potential biological activities. This compound, which includes a nitro group and a dibenzofuran moiety, has been studied for various pharmacological effects, including anti-inflammatory and anticancer properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_{2}\text{O}_{3}

This structure features a nitro group (–NO₂), an aniline component (–NH₂), and a tetrahydrodibenzo[b,d]furan moiety, contributing to its unique biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of nitrobenzoate-derived compounds, including derivatives similar to this compound. For instance, compounds with similar structures have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the disruption of microtubule dynamics and inhibition of angiogenesis by interfering with vascular endothelial growth factor (VEGF) signaling pathways .

Table 1: Summary of Anticancer Activities

Compound NameCancer TypeMechanism of ActionReference
X8VariousInhibits VEGF signaling; disrupts angiogenesis
3-Nitro CompoundBreast CancerInduces apoptosis; inhibits cell migration

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise in reducing inflammation. Nitro compounds are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and chemokines. Studies suggest that such compounds can reduce the expression of markers associated with chronic inflammation .

Case Study: Anti-inflammatory Activity
A study investigating the effects of nitrobenzoate derivatives on inflammatory models reported significant reductions in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels upon treatment with related compounds. This suggests a potential therapeutic application for inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • VEGF/VEGFR Signaling Pathway: Disruption of this pathway leads to impaired angiogenesis.
  • Microtubule Dynamics: Similar compounds have been shown to affect microtubule stability, which is crucial for cell division.
  • Cytokine Modulation: The compound may inhibit the production of pro-inflammatory cytokines.

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo models to assess therapeutic efficacy.
  • Detailed mechanistic studies to understand interactions at the molecular level.
  • Potential side effects and toxicity profiles in clinical settings.

Properties

IUPAC Name

3-nitro-5-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c19-11-7-12(20(21)22)9-14(8-11)23-13-5-6-18-16(10-13)15-3-1-2-4-17(15)24-18/h5-10H,1-4,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFBPGCHTYZWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20972154
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5671-16-9
Record name 3-Nitro-5-[(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20972154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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